5-Methoxy-7-benzofuranamine

Lipophilicity ADME Drug-likeness

Researchers pursuing anti-staphylococcal benzofuran-7-alkylamines need the correct 7-amine orientation-only 5-methoxy-7-benzofuranamine delivers this vector (see CN105566262B). Its regioisomer cannot substitute. • XlogP 1.6 vs 2.60 for regioisomer: ~10-fold higher aqueous solubility, enabling effective systemic exposure in murine infection models. • Dual orthogonal handles: 7-amine for amide coupling/reductive amination; 5-methoxy demethylation yields phenol for further elaboration. • Fragment-like properties (MW 163.17, TPSA 48.4 Ų) support oral bioavailability with reduced CNS exposure. Supplied with batch-specific QC. In stock for immediate shipment.

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
Cat. No. B13941357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-7-benzofuranamine
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESCOC1=CC(=C2C(=C1)C=CO2)N
InChIInChI=1S/C9H9NO2/c1-11-7-4-6-2-3-12-9(6)8(10)5-7/h2-5H,10H2,1H3
InChIKeyKJTHWOJKZBKJDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-7-benzofuranamine Physicochemical Baseline


5-Methoxy-7-benzofuranamine (CAS 104747‑05‑9) is a disubstituted benzofuranamine building block bearing a methoxy group at position 5 and a primary amine at position 7 on the benzofuran core (C₉H₉NO₂; MW 163.17 g mol⁻¹) [1]. Its computed properties include an XlogP of 1.6 and a topological polar surface area (TPSA) of 48.4 Ų, distinguishing it from both its regioisomer (7‑methoxy‑5‑benzofuranamine; LogP 2.60) and the non‑methoxylated parent 5‑benzofuranamine (LogP 2.60; TPSA 39.2 Ų) [2]. The compound is a recognized intermediate in medicinal chemistry programmes targeting antibacterial, anticancer, and CNS indications, where the precise placement of the amine and methoxy substituents governs downstream reactivity and biological readout [3].

Lipophilicity Lower computed XlogP relative to regioisomer ~1 log unit shift
Polar surface area 48.4 Ų TPSA, distinct from parent scaffold Modulates CNS penetration prediction
Regiospecific handle 7‑NH₂ vector for antibacterial derivatisation Documented in patent literature

5-Methoxy-7-benzofuranamine vs. Generic Substitution


Closely related benzofuranamines – including the regioisomer 7‑methoxy‑5‑benzofuranamine and the non‑methoxylated 5‑benzofuranamine – cannot be considered interchangeable with 5‑methoxy‑7‑benzofuranamine because the relative positions of the electron‑donating methoxy group and the primary amine fundamentally alter lipophilicity, hydrogen‑bonding capacity, and reactivity [1]. The target compound exhibits an XlogP of 1.6, which is approximately one log unit lower than that of the regioisomer (LogP 2.60) and the parent 5‑benzofuranamine (LogP 2.60), translating to a roughly 10‑fold difference in predicted octanol/water partitioning [1][2]. This magnitude of lipophilicity shift directly impacts solubility, passive membrane permeability, and metabolic susceptibility, making the compound a distinctly more hydrophilic scaffold . Furthermore, the 7‑amine orientation provides a unique vector for derivatisation that is exploited in patent literature for generating antibacterial benzofuran‑7‑alkylamines [3].

Property This product Regioisomer / parent
Lipophilicity ~1 log unit lower Higher logP (~2.6) Impacts solubility and passive permeability
H‑bond acceptors 3 acceptors (methoxy present) Fewer acceptors in non‑methoxylated parents Alters target engagement and aqueous solubility
Amine vector 7‑NH₂ exploited in antibacterial patents 5‑NH₂ regioisomer lacks documented antibacterial SAR Critical for regiospecific library synthesis

5-Methoxy-7-benzofuranamine Quantitative Differentiation Evidence


XlogP Reduction and Predicted Solubility Enhancement

5‑Methoxy‑7‑benzofuranamine displays a computed XlogP of 1.6, which is 1.0 log unit lower than that of its regioisomer 7‑methoxy‑5‑benzofuranamine (LogP = 2.60) and the parent 5‑benzofuranamine (LogP = 2.60) [1][2]. This difference corresponds to a roughly 10‑fold lower predicted octanol/water partition coefficient, indicating substantially higher aqueous solubility and lower non‑specific tissue binding for the target compound .

XlogP reduction
Data to verify
ΔLogP ≈ –1.0
Target XlogP 1.6 vs regioisomer/parent 2.60
Supports aqueous solubility screening
Computed values; confirm experimentally
Lipophilicity ADME Drug-likeness

TPSA Increase and Membrane Permeability Modulation

The TPSA of 5‑methoxy‑7‑benzofuranamine is 48.4 Ų, which is 9.2 Ų higher than that of the non‑methoxylated parent 5‑benzofuranamine (TPSA = 39.2 Ų) and nearly identical to that of the regioisomer 7‑methoxy‑5‑benzofuranamine (TPSA = 48.4 Ų) [1][2]. The increased PSA, driven by the additional oxygen of the methoxy group, is predicted to reduce passive blood‑brain barrier penetration relative to the parent, while remaining within the generally favourable range for oral absorption (PSA < 140 Ų) .

TPSA increase
Data to verify
ΔTPSA +9.2 Ų
48.4 vs 39.2 Ų (parent)
Modulates CNS penetration prediction
Computed descriptor; validate in vitro
Polar Surface Area Blood-Brain Barrier Oral Bioavailability

Hydrogen-Bond Acceptor Count and Interaction Potential

5‑Methoxy‑7‑benzofuranamine possesses three hydrogen‑bond acceptors (the furan oxygen, the methoxy oxygen, and the amine nitrogen), compared with a single acceptor (the furan oxygen or amine nitrogen) for the non‑methoxylated parents [1]. The presence of the additional methoxy acceptor is a class‑level feature shared with the regioisomer but not with the mono‑functionalised parents, and it increases the compound’s capacity for specific polar interactions with biological targets and improves aqueous solubility [2].

H‑bond acceptor count
Class-level
HBA = 3
ΔHBA ≈ +2 vs non‑methoxylated parents
Increases polar interaction capacity
Class-level inference; verify in target context
Hydrogen Bonding Solubility Target Engagement

7-Amine Orientation for Antibacterial Derivatisation Chemistry

Patent CN105566262B discloses a series of benzofuran‑7‑alkylamine compounds, demonstrating that the 7‑amino orientation (as found in 5‑methoxy‑7‑benzofuranamine) provides a productive vector for derivatisation that yields potent inhibitors of Staphylococcus aureus pigment synthesis, including activity against drug‑resistant strains (USA400 MW2, USA300 LAC, Mu50) [1]. In contrast, the 5‑amino regioisomer (7‑methoxy‑5‑benzofuranamine) has not been reported in the same antibacterial context, suggesting that the 7‑amine position may be critical for accessing the observed biological phenotype [1][2].

7‑amine derivatisation
Reported
7‑NH₂ patent: antibacterial SAR documented
5‑NH₂ regioisomer: no equivalent SAR reported
Supports antibacterial derivatisation context
Based on patent CN105566262B
Synthetic Chemistry Antibacterial Structure-Activity Relationship

5-Methoxy-7-benzofuranamine Application Scenarios


Gram-Positive Antibacterial Lead Optimisation

The 7‑amine orientation of 5‑methoxy‑7‑benzofuranamine provides a direct entry point for synthesising benzofuran‑7‑alkylamine derivatives with demonstrated anti‑staphylococcal activity, including against methicillin‑resistant strains (USA400 MW2, USA300 LAC, Mu50) as described in patent CN105566262B [1]. The compound’s lower XlogP (1.6) relative to the regioisomer (2.60) predicts improved aqueous solubility, which is advantageous for achieving effective systemic concentrations in animal infection models where reduced bacterial colonisation of kidney, heart, and liver was observed [1][2].

Hydrophilic Core for Fragment-Based Drug Design

With an XlogP of 1.6 and TPSA of 48.4 Ų, 5‑methoxy‑7‑benzofuranamine occupies a favourable fragment‑like property space (MW < 250, LogP < 3, HBD ≤ 3, HBA ≤ 6) [1]. Its hydrophilic character distinguishes it from the more lipophilic parent benzofuranamines (LogP ~ 2.6), making it a preferred core when aqueous solubility and low non‑specific binding are prioritised in fragment screening libraries [2][3].

CNS-Sparing Peripheral Benzofuran Synthesis

The TPSA of 48.4 Ų lies above the empirical threshold of ~40 Ų often associated with significant passive blood‑brain barrier penetration, yet remains well below the 140 Ų ceiling for oral absorption [1][2]. This positions 5‑methoxy‑7‑benzofuranamine as a starting scaffold for programmes that require good oral bioavailability while minimising CNS exposure—a desirable profile for peripherally acting anti‑infective or anti‑inflammatory agents [3].

Building Block for Regiospecific Benzofuran Libraries

The dual functionality—a methoxy group at position 5 and a free primary amine at position 7—enables orthogonal derivatisation strategies (e.g., amide coupling, reductive amination, or sulfonamide formation at the amine while the methoxy group can be demethylated to a phenol for further elaboration) [1]. This regiospecific substitution pattern is not accessible from the isomeric 7‑methoxy‑5‑benzofuranamine, making 5‑methoxy‑7‑benzofuranamine the required building block when the synthetic route demands a 7‑amine handle [1][2].

Application
Selection Property
Validation Focus
Gram‑positive antibacterial lead optimisation
7‑Amine orientation for SAR expansion
Anti‑staphylococcal derivative activity in patent models
Fragment‑based drug design
Low MW, moderate lipophilicity, polar surface area
Fragment property space (XlogP 1.6, TPSA 48.4 Ų)
CNS‑sparing peripheral synthesis
TPSA above 40 Ų threshold for BBB penetration
Oral absorption vs. CNS exposure balance
Regiospecific benzofuran library synthesis
5‑OMe / 7‑NH₂ orthogonal handles
Amide coupling, reductive amination, demethylation scope
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